molecular formula C22H27N3O2 B11412998 N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide

N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide

Cat. No.: B11412998
M. Wt: 365.5 g/mol
InChI Key: HUGSWQJGDRYZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core linked to a 2-methylphenoxybutyl group and an acetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the 2-Methylphenoxybutyl Group: This step involves the alkylation of the benzimidazole core with a 2-methylphenoxybutyl halide in the presence of a base such as potassium carbonate.

    Introduction of the Acetamide Moiety: The final step involves the acylation of the resulting intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted benzimidazole and phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their activity or altering their function. The phenoxy and acetamide groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE: Similar structure but with a 4-methylphenoxy group instead of a 2-methylphenoxy group.

    N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPIONAMIDE: Similar structure but with a propionamide moiety instead of an acetamide moiety.

Uniqueness

N-(2-{1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the 2-methylphenoxy group, in particular, may influence its interaction with biological targets, potentially leading to unique therapeutic properties.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[2-[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C22H27N3O2/c1-17-9-3-6-12-21(17)27-16-8-7-15-25-20-11-5-4-10-19(20)24-22(25)13-14-23-18(2)26/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,23,26)

InChI Key

HUGSWQJGDRYZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.